2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole
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Overview
Description
2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole is a heterocyclic organic compound with the molecular formula C12H13NS. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydronaphthalene with sulfur and nitrogen sources under controlled temperature and pressure . The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to enhance yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphtho[1,2-d]thiazole: A closely related compound with similar structural features.
Naphtho[2,1-b]furan: Another heterocyclic compound with a different ring structure but similar applications.
Uniqueness
2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NS |
---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-methyl-6,7,8,9-tetrahydrobenzo[e][1,3]benzothiazole |
InChI |
InChI=1S/C12H13NS/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h6-7H,2-5H2,1H3 |
InChI Key |
AHFRGLGXXWTPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2CCCC3 |
Origin of Product |
United States |
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